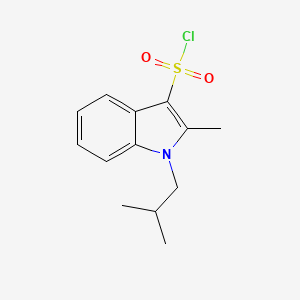
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with isobutyl, methyl, and sulfonyl chloride groups. The sulfonyl chloride group is particularly reactive, making this compound useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Substituents: The isobutyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Indole-3-carboxylic Acid: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Applications De Recherche Scientifique
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor ligands . The indole ring can also interact with various molecular targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the isobutyl group.
1-Isobutyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the methyl group.
2-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the isobutyl group.
Uniqueness
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride is unique due to the presence of both isobutyl and methyl groups on the indole ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other indole derivatives .
Propriétés
Formule moléculaire |
C13H16ClNO2S |
|---|---|
Poids moléculaire |
285.79 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO2S/c1-9(2)8-15-10(3)13(18(14,16)17)11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |
Clé InChI |
NOGFOHAJRYSLEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC(C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
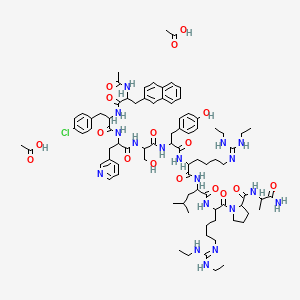
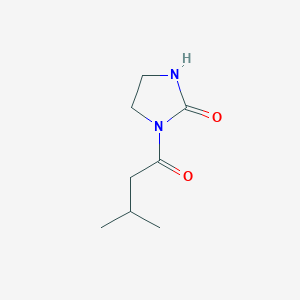


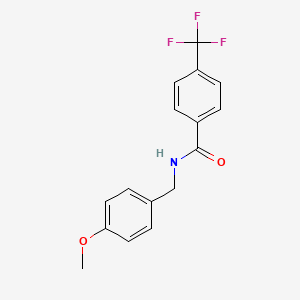
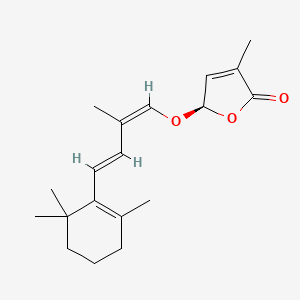
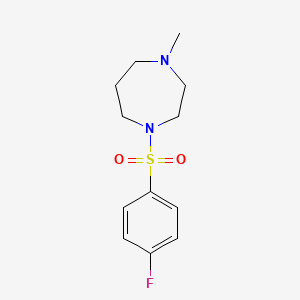

![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
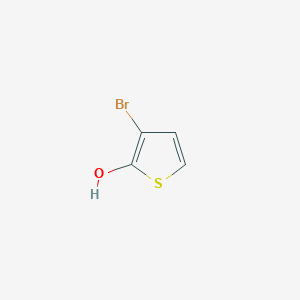
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
